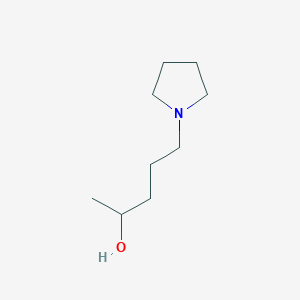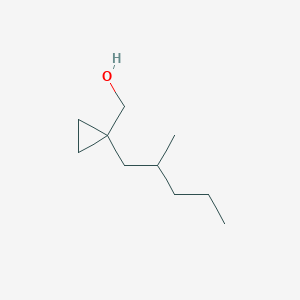
5-Ethynyl-4-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynyl-4-methylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound, this compound, is characterized by an ethynyl group at the 5-position and a methyl group at the 4-position of the pyrimidine ring. It has a molecular formula of C7H6N2 and a molecular weight of 118.14 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-4-methylpyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromopyrimidine.
Electrophilic Alkylation: The 5-bromopyrimidine undergoes acid-catalyzed electrophilic alkylation with phenols.
Oxidation: The resulting product is then oxidized.
Sonogashira Cross-Coupling: Finally, a palladium-catalyzed Sonogashira cross-coupling reaction is performed to introduce the ethynyl group at the 5-position.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethynyl-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the 4-position.
Electrophilic Addition: The ethynyl group can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Reagents such as trifluoromethanesulfonic acid can be used.
Substitution: Organolithium reagents are commonly employed for nucleophilic substitution reactions.
Sonogashira Cross-Coupling: Palladium catalysts and copper co-catalysts are used in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
5-Ethynyl-4-methylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in studies involving nucleic acid analogs and enzyme inhibitors.
Medicine: Research has explored its potential as an antiviral and anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 5-Ethynyl-4-methylpyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can lead to the inhibition of enzyme-mediated reactions, which is crucial in its antiviral and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: This compound is structurally similar but lacks the ethynyl group.
4-Methylpyrimidine: Similar but without the ethynyl group at the 5-position.
5-Bromopyrimidine: A precursor in the synthesis of 5-Ethynyl-4-methylpyrimidine
Uniqueness
The presence of the ethynyl group at the 5-position makes this compound unique. This functional group imparts distinct chemical reactivity and biological activity, differentiating it from other pyrimidine derivatives .
Eigenschaften
Molekularformel |
C7H6N2 |
|---|---|
Molekulargewicht |
118.14 g/mol |
IUPAC-Name |
5-ethynyl-4-methylpyrimidine |
InChI |
InChI=1S/C7H6N2/c1-3-7-4-8-5-9-6(7)2/h1,4-5H,2H3 |
InChI-Schlüssel |
YFBDGGRMNKBGOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=NC=C1C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B13603320.png)
